Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
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Overview
Description
“Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate” is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The synthesis of indazole derivatives has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The structure of “this compound” is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
The chemical reactions of indazole derivatives have been studied extensively. For instance, N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .Scientific Research Applications
Chemical Synthesis and Reactions
Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate has been explored in various chemical syntheses and reactions. For instance, it is used as an intermediate in the preparation of different compounds. The compound has been involved in Diels-Alder reactions, which are key in synthesizing cyclic compounds (Padwa, Brodney, & Lynch, 2003). Furthermore, its structure and properties have been studied using methods like FTIR, NMR spectroscopy, and X-ray diffraction, providing insights into its potential applications in organic synthesis (Ye et al., 2021).
Biological Activity
In the realm of biology, derivatives of tert-butyl carbazate, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Catalysis and Synthesis Enhancements
This compound has been used in oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization. This illustrates its role in enhancing the efficiency of certain chemical reactions, which is crucial in the field of catalysis (Sharma et al., 2021).
Advanced Chemical Transformations
The compound plays a role in advanced chemical transformations like oxo-sulfonylation, which is significant for synthesizing N-sulfonylated indazolones. Such reactions are pivotal for the development of new chemical entities with potential applications in various fields (Ghosh, Mondal, & Hajra, 2020).
Mechanism of Action
Target of Action
Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors
Mode of Action
Indazole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that this compound may impact a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSKOFPXJJZOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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